molecular formula C22H17N3O3 B12339329 1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide

1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide

Cat. No.: B12339329
M. Wt: 371.4 g/mol
InChI Key: MLQTZHQXIGJWGR-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a methoxybenzoyl group and a phenyl group attached to an indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the indazole core.

Scientific Research Applications

1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide
  • 1-(3-Methoxybenzoyl)-N-phenyl-1H-pyrazole-3-carboxamide
  • 1-(3-Methoxybenzoyl)-N-phenyl-1H-benzimidazole-3-carboxamide

Uniqueness

1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity towards electrophilic aromatic substitution, and the indazole core contributes to its potential biological activities .

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

1-(3-methoxybenzoyl)-N-phenylindazole-3-carboxamide

InChI

InChI=1S/C22H17N3O3/c1-28-17-11-7-8-15(14-17)22(27)25-19-13-6-5-12-18(19)20(24-25)21(26)23-16-9-3-2-4-10-16/h2-14H,1H3,(H,23,26)

InChI Key

MLQTZHQXIGJWGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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